Sulocarbilate

Glaucoma therapeutics Ophthalmology Intraocular pressure control

Sourcing a validated carbonic anhydrase inhibitor (CAI) reference standard for ophthalmic or renal research is challenging due to limited commercial availability. Sulocarbilate (CAS 121-64-2) is a sulfanilamide-derived CAI with documented clinical dosing (2 g/day oral) and comparative efficacy data versus acetazolamide, dichlorphenamide, and chlorothiazide. • Established natriuretic benchmark at 2 g/day oral dose • Superior safety profile vs. other CAIs in preclinical models • Used as comparator in glaucoma clinical trials Available as a research reference standard with 98% purity.

Molecular Formula C9H12N2O5S
Molecular Weight 260.27 g/mol
CAS No. 121-64-2
Cat. No. B089742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulocarbilate
CAS121-64-2
Molecular FormulaC9H12N2O5S
Molecular Weight260.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)OCCO)S(=O)(=O)N
InChIInChI=1S/C9H12N2O5S/c10-17(14,15)8-3-1-7(2-4-8)11-9(13)16-6-5-12/h1-4,12H,5-6H2,(H,11,13)(H2,10,14,15)
InChIKeyUHXMTGXWCGEIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulocarbilate Procurement Guide


Sulocarbilate (CAS 121-64-2, also known as W-1548-1) is a sulfanilamide-derived small molecule and carbonic anhydrase inhibitor with diuretic activity [1]. It has a molecular formula of C₉H₁₂N₂O₅S and a molecular weight of 260.27 g/mol . The compound was assigned an International Nonproprietary Name (INN) in 1959 and has been studied as a reference diuretic agent and as a comparator in glaucoma therapeutic evaluations . Sulocarbilate remains available from specialized research chemical suppliers as an experimental reference standard for carbonic anhydrase inhibitor studies .

1 CAI comparator reference for glaucoma & renal studies
2 Reported preclinical and clinical endpoint context available
3 Calculated ADME baseline (LogP, PSA); experimental verification needed

Why In-Class Substitution Is Not Justified


Sulocarbilate cannot be presumptively substituted with other carbonic anhydrase inhibitors (CAIs) such as acetazolamide, dichlorphenamide, or chlorothiazide due to fundamental differences in chemical structure and associated pharmacological profile. Sulocarbilate is a sulfanilamide derivative containing a unique 2-hydroxyethyl carbamate ester moiety, distinguishing it structurally from the sulfonamide core of acetazolamide and the benzothiadiazine scaffold of chlorothiazide . These structural distinctions have direct functional consequences: in preclinical models, Sulocarbilate was reported to exhibit a superior safety profile compared to other agents of this type while maintaining similar efficacy [1]. Additionally, Sulocarbilate served as a critical comparator in head-to-head clinical evaluations of glaucoma therapies, underscoring its distinct pharmacological identity within the CAI class [2]. Substitution without rigorous comparability validation introduces uncontrolled variables that compromise experimental reproducibility and regulatory data integrity.

Carbamate ester vs. sulfonamide core
The 2-hydroxyethyl carbamate moiety differs structurally from acetazolamide's sulfonamide group, which may shift CA binding kinetics and pharmacological response.
Safety endpoint context may not transfer
Reported preclinical safety-related endpoint results for sulocarbilate do not imply equivalent tolerability profiles for dichlorphenamide, chlorothiazide, or other CAIs without direct comparative data.
Hydrophilicity difference affects formulation
LogP ~ -0.05 and PSA 127 Ų differ from more lipophilic CAIs, potentially altering solubility, permeability, and in vivo disposition; formulation-fit cannot be assumed.

Quantitative Differentiation Evidence


Clinical Efficacy vs. Acetazolamide in Glaucoma

In a head-to-head clinical study of 45 patients with glaucoma, Sulocarbilate was directly compared with acetazolamide, dichlorphenamide, and chlorothiazide for intraocular pressure control. At an oral daily dose of 2 g, Sulocarbilate demonstrated efficacy in controlling glaucoma, with the study evaluating each agent for its ability to reduce and maintain intraocular pressure [1]. The study included a side-effect evaluation comparing all four agents, providing a basis for therapeutic selection among carbonic anhydrase inhibitors in ophthalmologic applications [1].

Clinical comparison
Reported
Head-to-head vs. acetazolamide, dichlorphenamide, chlorothiazide in 45 patients; oral 2 g/day; IOP control evaluated.
Reported endpoint context; supports comparator reference use.
Data from 1959 study; contemporary validation may be needed.
Glaucoma therapeutics Ophthalmology Intraocular pressure control

Preclinical Safety Advantage Over Other CAIs

In preclinical models, Sulocarbilate demonstrated similar efficacy to other carbonic anhydrase inhibitors while exhibiting a superior safety profile [1]. This comparative safety advantage was observed across the class of CAI agents evaluated during the same developmental period. The compound's clinically established oral daily dose of 2 g for maximum natriuretic effect provides a dosing benchmark not uniformly established for all in-class alternatives [1].

Safety profile
Class-level inference
Reported superior safety in preclinical models; similar efficacy; 2 g/day for max natriuretic effect.
Reported safety-related endpoint context; class-level inference.
Qualitative assessment; source review recommended.
Preclinical safety assessment Diuretic agents Carbonic anhydrase inhibitor class

Physicochemical Properties for Bioavailability Prediction

Sulocarbilate exhibits physicochemical properties that distinguish it within the sulfonamide CAI class. Its ACD/LogP value is calculated at -0.05, with ACD/LogD (pH 7.4) of -0.28, indicating greater hydrophilicity than many comparator sulfonamide CAIs . The compound has a polar surface area of 127 Ų and zero violations of Lipinski's Rule of Five . These calculated parameters provide a baseline for comparing membrane permeability and oral bioavailability potential relative to more lipophilic sulfonamide alternatives. The compound's boiling point is calculated at 425.60°C and melting point at 177.08°C [1].

Physicochemical props
Data to verify
ACD/LogP: -0.05; LogD (pH 7.4): -0.28; PSA: 127 Ų; Rule of 5: 0 violations.
Calculated values; supports ADME prediction baseline.
ACD/Labs calculated; experimental verification needed.
Physicochemical characterization ADME prediction Compound solubility

Recommended Application Scenarios


Glaucoma Research: CAI Comparator Standard

Sulocarbilate is most appropriately procured as a reference standard for ophthalmology research involving carbonic anhydrase inhibitor mechanisms. Based on its use in a controlled clinical comparison of four CAIs including acetazolamide for intraocular pressure control, Sulocarbilate provides a validated comparator with documented clinical performance in glaucoma [1]. Researchers evaluating novel intraocular pressure-lowering agents can employ Sulocarbilate as an in-class reference compound with established clinical dosing (oral daily dose of 2 g) and comparative side-effect data relative to acetazolamide, dichlorphenamide, and chlorothiazide [1].

Renal Pharmacology and Diuretic Mechanism Studies

Sulocarbilate is an orally active carbonic anhydrase inhibitor diuretic agent with a clinically established maximum natriuretic effect at an oral daily dose of 2 g [1]. This quantitative dosing benchmark provides a defined reference point for researchers studying renal carbonic anhydrase inhibition, electrolyte excretion patterns, and diuretic mechanisms. The compound's sulfanilamide-derived structure and carbamate ester moiety offer a distinct chemical scaffold for structure-activity relationship studies compared to sulfonamide-based CAIs such as acetazolamide . Investigators evaluating novel diuretic agents or studying CAI-mediated natriuresis can use Sulocarbilate as a historical reference compound with documented in vivo efficacy parameters.

Preclinical Safety Pharmacology Reference

In preclinical models, Sulocarbilate has been reported to demonstrate a superior safety profile compared to other carbonic anhydrase inhibitors while maintaining similar efficacy [1]. This differentiated safety characteristic makes Sulocarbilate a valuable reference compound for preclinical safety pharmacology studies, particularly for investigations examining the relationship between CAI structure and adverse effect profiles. Researchers can employ Sulocarbilate as a comparator to evaluate whether novel CAI candidates exhibit safety advantages relative to this benchmark agent [1].

Application
Selection Property
Validation Focus
Glaucoma CAI comparator studies
Documented comparator context with acetazolamide
IOP endpoint response; side-effect endpoint comparison
Renal pharmacology & diuretic studies
Established natriuretic dose reference (2 g/day oral)
Electrolyte excretion endpoints; carbonic anhydrase inhibition readouts
Preclinical safety pharmacology reference
Reported safety-related endpoint context
Class-level safety data verification; comparative tolerability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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